GPR81 Agonist 1 Exhibits 1,500-Fold Greater Potency than the Endogenous Agonist Lactate
GPR81 agonist 1 demonstrates a profound increase in potency at human GPR81 compared to the endogenous ligand, lactate. In recombinant cell assays, GPR81 agonist 1 achieves an EC50 of 58 nM, while lactate requires approximately 1.5 mM to activate the receptor . This 1,500-fold improvement in potency enables precise pharmacological interrogation of GPR81 signaling at concentrations that avoid the osmotic and metabolic off-target effects associated with high lactate levels.
| Evidence Dimension | Potency (EC50 for human GPR81 activation) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | L-Lactate (endogenous agonist): ~1.5 mM |
| Quantified Difference | ~1,500-fold higher potency for GPR81 agonist 1 |
| Conditions | Recombinant human GPR81 expressed in heterologous cell systems; functional assay |
Why This Matters
This significant potency advantage allows for the use of GPR81 agonist 1 in complex biological systems where high concentrations of lactate would be cytotoxic or introduce confounding metabolic effects, ensuring cleaner and more interpretable results.
